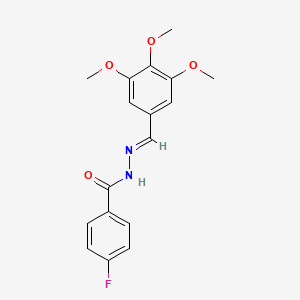![molecular formula C22H28N4O2 B5568343 2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5568343.png)
2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex cyclopropane derivatives often involves multi-step synthetic routes, starting from simpler precursors to achieve the desired structural complexity. For instance, Lu et al. (2021) described the synthesis of a compound through condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2021). This methodology highlights the complexity and multi-step nature of synthesizing cyclopropane derivatives with additional functional groups.
Molecular Structure Analysis
The determination of crystal structures through X-ray crystallography provides deep insights into the molecular conformation, intermolecular interactions, and overall molecular geometry of cyclopropane derivatives. For example, Karimian et al. (2017) synthesized new derivatives and characterized them using spectroscopic and microanalytical data, demonstrating the intricate molecular structure of such compounds (Karimian et al., 2017).
Chemical Reactions and Properties
Cyclopropane derivatives undergo a variety of chemical reactions, depending on the functional groups attached. The synthesis and chemical behavior of cyclopropane derivatives can involve nucleophilic substitution, cyclocondensation, and rearrangement reactions, as demonstrated by multiple studies. These reactions are crucial for the modification and functionalization of the cyclopropane core, allowing for the development of compounds with specific chemical properties (Cetina et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are pivotal for understanding the behavior of cyclopropane derivatives in various environments. These properties are influenced by the molecular structure and the nature of functional groups attached to the cyclopropane ring. Studies like those by Mironova et al. (2012) provide insights into the crystal structure and physical properties of cyclopropane derivatives, offering valuable information for their application in different fields (Mironova et al., 2012).
Chemical Properties Analysis
The chemical properties of cyclopropane derivatives, including reactivity, stability, and interaction with other molecules, are central to their application in chemical synthesis and potential pharmacological activities. The functional groups attached to the cyclopropane ring greatly influence these properties, dictating the compound's behavior in chemical reactions and its interaction with biological molecules (Sachdeva et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed novel derivatives and analyzed their structures through multiple spectroscopic techniques, including NMR, IR, and mass spectroscopy. For instance, Majithiya and Bheshdadia (2022) synthesized some novel pyrimidine-triazole derivatives, investigating their antimicrobial activities against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022). Similarly, Bhat et al. (2018) synthesized dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing a simple and efficient method for obtaining these compounds in good yield (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antimicrobial and Antiproliferative Activities
These synthesized compounds have been evaluated for their antimicrobial properties. Additionally, some derivatives exhibit significant inhibitory activities against cancer cell lines, indicating their potential as antiproliferative agents. For example, Lu et al. (2021) synthesized a compound showing inhibitory activity against cancer cell lines, suggesting its application in antiproliferative studies (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(4-methylphenyl)-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-16-4-6-17(7-5-16)22(14-21(22,2)3)20(27)23-13-18-12-19(25-15-24-18)26-8-10-28-11-9-26/h4-7,12,15H,8-11,13-14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKNWWWAZGHAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2(C)C)C(=O)NCC3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(benzylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5568274.png)
![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)

![(1-piperidinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5568295.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5568296.png)
![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5568316.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol](/img/structure/B5568324.png)
![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)
![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5568342.png)
![6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5568345.png)